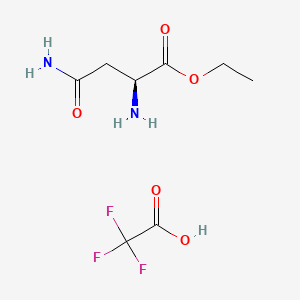![molecular formula C7H10N2O5 B12662391 N2-[(vinyloxy)carbonyl]-L-asparagine CAS No. 39897-15-9](/img/structure/B12662391.png)
N2-[(vinyloxy)carbonyl]-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[(vinyloxy)carbonyl]-L-asparagine is a compound with the molecular formula C7H10N2O5. It is a derivative of L-asparagine, an amino acid, and contains a vinyloxycarbonyl group.
Preparation Methods
The synthesis of N2-[(vinyloxy)carbonyl]-L-asparagine typically involves the reaction of L-asparagine with vinyloxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N2-[(vinyloxy)carbonyl]-L-asparagine undergoes various chemical reactions, including:
Oxidation: The vinyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The vinyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2-[(vinyloxy)carbonyl]-L-asparagine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as biocompatibility and degradability
Mechanism of Action
The mechanism of action of N2-[(vinyloxy)carbonyl]-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyloxycarbonyl group can undergo hydrolysis to release active species that interact with biological molecules. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
N2-[(vinyloxy)carbonyl]-L-asparagine can be compared with other similar compounds, such as:
N2-[(benzyloxy)carbonyl]-L-asparagine: Similar in structure but with a benzyloxy group instead of a vinyloxy group.
N2-[(methoxy)carbonyl]-L-asparagine: Contains a methoxy group, leading to different chemical properties and reactivity.
N2-[(ethoxy)carbonyl]-L-asparagine: Features an ethoxy group, which also affects its chemical behavior.
Properties
CAS No. |
39897-15-9 |
|---|---|
Molecular Formula |
C7H10N2O5 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
(2S)-4-amino-2-(ethenoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h2,4H,1,3H2,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 |
InChI Key |
BMSCCLGRZMGNFN-BYPYZUCNSA-N |
Isomeric SMILES |
C=COC(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C=COC(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


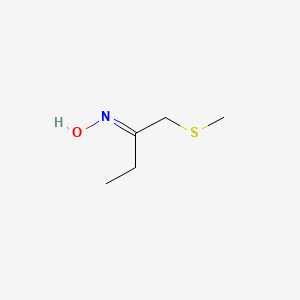
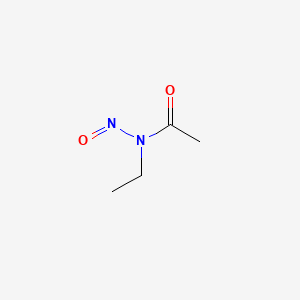
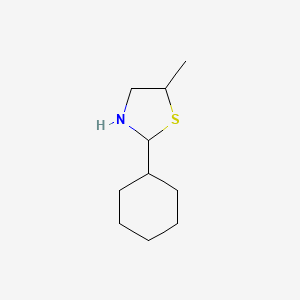
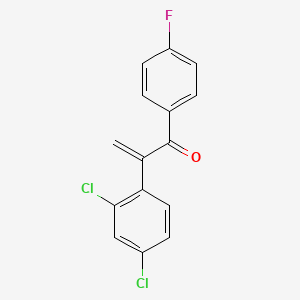
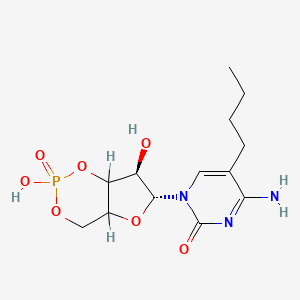

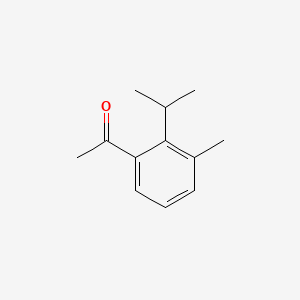
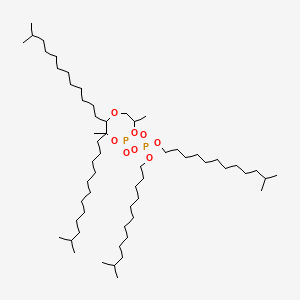
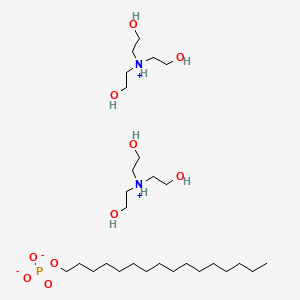

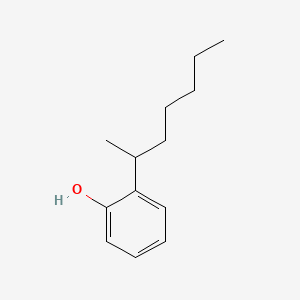
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
